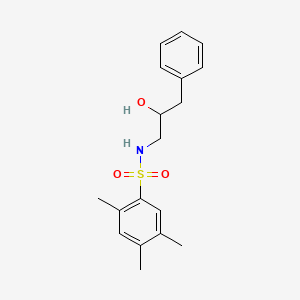

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide (HPBTS) is a chemical compound that has been extensively studied for its potential therapeutic applications. HPBTS is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

科学的研究の応用

Synthesis and Structural Features

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide and related compounds have been studied for their synthesis and structural characteristics. For instance, compounds like N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide have been synthesized and their structures analyzed using X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses. This research contributes to understanding the molecular structure and potential applications of similar sulfonamides in various fields (Nikonov et al., 2019).

Antitumor Applications

Sulfonamide compounds, including derivatives similar to N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide, have been evaluated for their antitumor properties. Specifically, their structure and gene expression relationships have been studied to understand their role as antitumor agents, with some progressing to clinical trials as potential cell cycle inhibitors (Owa et al., 2002).

Synthesis and Bioactivity in Medicinal Chemistry

Further synthesis and bioactivity studies have been conducted on benzenesulfonamides, exploring their potential as carbonic anhydrase inhibitors and their cytotoxic activities, which may be crucial for anti-tumor activity studies (Gul et al., 2016).

Use as Electrophilic Cyanation Reagent

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used as an electrophilic cyanation reagent for the synthesis of various benzonitriles, demonstrating the versatility of sulfonamides in chemical synthesis (Anbarasan et al., 2011).

Decomposition Study for Nitrosyl Hydride Source Reaction

The decomposition of N-hydroxybenzenesulfonamide, a structurally related compound, in alkaline solutions to yield N2O and sulfinate has been studied. Such research enhances the understanding of sulfonamide decomposition and its potential applications in various chemical reactions (Bonner & Ko, 1992).

Mode of Action in Pharmacology

Studies on the mode of action of sulfanilamide, a similar sulfonamide compound, have contributed to the understanding of how these compounds interact with biological systems, which is important for their application in pharmacology (Bliss & Long, 1937).

Hypoglycemic Agent Synthesis

Sulfonamides have also been studied in the synthesis of hypoglycemic agents, demonstrating their potential in the development of new therapeutic drugs (Suzue & Irikura, 1968).

Preparation of Secondary Amines

Research on the preparation of secondary amines from primary amines using 2‐Nitrobenzenesulfonamides highlights the utility of sulfonamides in organic synthesis and pharmaceutical applications (Kurosawa et al., 2003).

Synthesis and Characterization of Derivatives

The synthesis and characterization of several derivatives of N-aryl-hydroxybenzenesulfonamide, aimed at finding potent fasciolicides, illustrate the diverse chemical applications of sulfonamide derivatives in agricultural and pharmaceutical research (Jun-ju, 2004).

特性

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-13-9-15(3)18(10-14(13)2)23(21,22)19-12-17(20)11-16-7-5-4-6-8-16/h4-10,17,19-20H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHCDCFUYCXXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2887824.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2887825.png)

![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2887833.png)

![2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2887836.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2887837.png)

![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)

![4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2887846.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)